molecular formula C12H7ClFN5O5S B575679 Cloransulam-desethyl CAS No. 171297-30-6

Cloransulam-desethyl

Cat. No. B575679
CAS RN: 171297-30-6
M. Wt: 387.726
InChI Key: PIUYLHBULFCCPE-UHFFFAOYSA-N
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Description

Cloransulam-desethyl, also known as this compound, is a chemical compound with the molecular formula C12H7ClFN5O5S . It is a derivative of cloransulam-methyl, a sulfonylurea herbicide . The pure form of cloransulam-methyl, from which this compound is derived, appears as a white solid .

Mechanism of Action

While the specific mechanism of action for Cloransulam-desethyl is not available, its parent compound, cloransulam-methyl, is known to inhibit the action of acetolactate synthase (ALS) in plants . This inhibition disrupts protein synthesis and plant growth, leading to the death of the plant .

properties

IUPAC Name

3-chloro-2-[(7-fluoro-5-oxo-6H-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFN5O5S/c13-6-3-1-2-5(10(20)21)9(6)18-25(23,24)11-16-8-4-7(14)15-12(22)19(8)17-11/h1-4,18H,(H,15,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCHFNZPFNXSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NS(=O)(=O)C2=NN3C(=N2)C=C(NC3=O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFN5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401339399
Record name 3-Chloro-2-[[(7-fluoro-5,6-dihydro-5-oxo[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401339399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

171297-30-6
Record name 3-Chloro-2-[[(7-fluoro-5,6-dihydro-5-oxo[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401339399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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